molecular formula C13H16N2OS B2867726 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 377061-87-5

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2867726
CAS RN: 377061-87-5
M. Wt: 248.34
InChI Key: JJSOSKRBXNHEPE-UHFFFAOYSA-N
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Description

“2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide” is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one specific method, under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds structurally related to 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, have been studied for their corrosion inhibiting properties. One study focused on their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors were found to offer significant protection against corrosion, likely due to their ability to adsorb onto the steel surface through both physical and chemical interactions (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives have demonstrated notable antimicrobial, anti-inflammatory, and psychotropic activities in various studies. The compounds exhibited marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. Some synthesized benzothiazole compounds showed promising antimicrobial actions as well, highlighting their potential in medicinal chemistry (Zablotskaya et al., 2013).

properties

IUPAC Name

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-8-5-6-9-10(7-8)17-12(14-9)15-11(16)13(2,3)4/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSOSKRBXNHEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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